molecular formula C11H16N2O B3034230 2-(Cyclohexyloxy)pyridin-3-amine CAS No. 147143-56-4

2-(Cyclohexyloxy)pyridin-3-amine

Cat. No.: B3034230
CAS No.: 147143-56-4
M. Wt: 192.26 g/mol
InChI Key: XQNDUQYCYFNVSQ-UHFFFAOYSA-N
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Description

“2-(Cyclohexyloxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.261 . It belongs to the category of amines .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of Grignard reagents and acetic anhydride . The reaction of Grignard reagents with pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C could afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as FTIR and FT-Raman spectroscopy . These techniques can provide information about the vibrational spectra of the compound .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 192.261 . It falls under the category of amines, which are known to act as weak organic bases .

Scientific Research Applications

Synthesis of N-Cyclohexyl Derivatives

One significant application of related compounds is in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives. These derivatives were synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, utilizing N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under solvent-free conditions at room temperature. This method highlights the versatility of cyclohexyloxy pyridinamine derivatives in facilitating the synthesis of complex heterocycles (Ghorbani‐Vaghei & Amiri, 2014).

Metal Complexation and Catalysis

In the realm of inorganic chemistry, derivatives of 2-(cyclohexyloxy)pyridin-3-amine have been explored for their potential in forming metal complexes. For instance, chromium(III) amino-bis(phenolato) complexes incorporating similar ligands have been studied for their ability to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the compound's utility in polymer chemistry and environmental applications (Devaine-Pressing et al., 2015).

Catalysis and Organic Transformations

Additionally, compounds structurally related to this compound have been employed as catalysts in organic transformations. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide showcases the compound's role in facilitating nucleophilic substitution reactions, which are crucial for creating pharmacologically active molecules and materials with novel properties (Palamarchuk et al., 2019).

Environmental and Green Chemistry Applications

Moreover, the exploration of similar compounds in green chemistry highlights their potential in developing environmentally friendly processes. For instance, the utilization of such compounds in the epoxidation of olefins using hydrogen peroxide presents a viable approach to synthesizing epoxides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers, emphasizing the environmental benefits of using less hazardous reagents and conditions (Anilkumar et al., 2007).

Safety and Hazards

The safety data sheet (SDS) for “2-(Cyclohexyloxy)pyridin-3-amine” indicates that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions for “2-(Cyclohexyloxy)pyridin-3-amine” could involve further exploration of its potential biological activities and applications . This could include the development of new heterocyclic compounds and the investigation of its potential as a drug-like scaffold .

Properties

IUPAC Name

2-cyclohexyloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNDUQYCYFNVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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